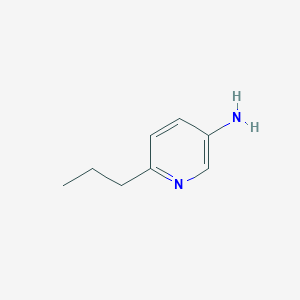

6-Propylpyridin-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-propylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-8-5-4-7(9)6-10-8/h4-6H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTRIZABVIJARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551358 | |

| Record name | 6-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217302-91-5 | |

| Record name | 6-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 3 Amine Derivatives

Established Organic Synthesis Pathways

Established pathways to pyridin-3-amine and its derivatives often rely on foundational organic reactions that manipulate functional groups on a pre-existing pyridine (B92270) ring or build the ring through cyclization reactions.

Conventional Chemical Synthesis Approaches

Several classical methods have been historically employed for the synthesis of 3-aminopyridine (B143674). One of the most prominent is the Hofmann rearrangement (or degradation) of nicotinamide (pyridine-3-carboxamide). This reaction typically involves treating nicotinamide with sodium hypobromite or sodium hypochlorite, generated in situ from bromine or chlorine in an aqueous sodium hydroxide solution. The amide is converted to an intermediate isocyanate, which then rearranges and hydrolyzes to yield the primary amine, 3-aminopyridine. This method is a reliable route for producing the parent compound and its derivatives.

Other conventional methods for the synthesis of 3-aminopyridines include:

Reduction of 3-nitropyridines: Using classical reducing agents such as zinc metal in the presence of hydrochloric acid.

Nucleophilic Aromatic Substitution: Heating 3-halopyridines (e.g., 3-bromopyridine) with ammonia, often in the presence of a copper catalyst like copper sulfate, in a sealed-tube reaction.

Decarboxylation: The thermal decomposition of 3-aminopyridine-2-carboxylic acid at high temperatures (around 250°C) can yield 3-aminopyridine.

Table 1: Overview of Conventional Synthesis Methods for 3-Aminopyridine

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Hofmann Rearrangement | Nicotinamide | Br2, NaOH (aq) or NaOCl | Rearrangement of an amide to a primary amine with one fewer carbon atom. |

| Classical Reduction | 3-Nitropyridine | Zn, HCl | Reduction of a nitro group to an amine using a metal in acidic conditions. |

| Nucleophilic Substitution | 3-Bromopyridine | NH3, CuSO4 | Displacement of a halide on the pyridine ring with an amino group. |

Reduction Reactions in Aminopyridine Synthesis

The reduction of 3-nitropyridines is a direct and widely used method for preparing 3-aminopyridines. This transformation can be accomplished through various means, from classical metal-acid systems to modern catalytic methods.

Electrochemical Reduction: An alternative to chemical reagents is the electrochemical reduction of 3-nitropyridine. This method is performed in an acidic solution within an electrolytic cell. The process offers a high-yield route to 3-aminopyridine and can be advantageous as it avoids the large quantities of metal salt byproducts generated in stoichiometric reductions nih.gov. The cathode material can be composed of metals such as lead, tin, zinc, or iron nih.gov.

Catalytic Hydrogenation: A cleaner and more efficient method involves the catalytic hydrogenation of 3-nitropyridine. This process typically uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction is often carried out in a solvent like methanol, with a base such as sodium bicarbonate added to neutralize acidic byproducts nih.gov. This method is highly effective and chemoselective for the reduction of the nitro group nih.gov.

Metal-Based Reductions: Besides the classical zinc in acid, other metal-based systems can be employed. For instance, the reduction of substituted 3-nitropyridines using a combination of zinc powder and ammonium chloride in ethanol has been shown to produce the corresponding hydroxylamines under sonication, highlighting the tunability of metal-based reductions libretexts.org. Complete reduction to the amine is also a common outcome.

Multi-component Reaction Strategies for Pyridine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates portions of all starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

The A3 coupling reaction is a powerful three-component reaction involving an aldehyde, an alkyne, and an amine, which is catalyzed by a metal salt (commonly copper or gold) to produce a propargylamine rsc.orgresearchgate.netmdpi.comacs.org. This reaction forms a new C-C and a new C-N bond in a single step rsc.org. The general mechanism involves the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide (formed from the alkyne and metal catalyst) on the imine carbon rsc.org. While A3 coupling is a cornerstone of MCRs for generating propargylamines, its direct application to construct the core 3-aminopyridine scaffold itself is not prominently documented. Instead, it is more commonly used to introduce complex propargylamine side-chains onto existing heterocyclic structures.

More directly applicable to the synthesis of the pyridine core are one-pot, multi-component cyclization reactions. A notable example is the four-component synthesis of highly substituted pyridine derivatives. This reaction can be performed by reacting an aldehyde, an active methylene compound (like ethyl cyanoacetate), a ketone (such as an acetophenone derivative), and ammonium acetate, which serves as the nitrogen source for the pyridine ring libretexts.orgbohrium.com. When heated, these components undergo a series of condensations and cyclization to form the pyridine ring. This strategy offers an efficient and modular approach to constructing complex pyridine scaffolds from simple, readily available starting materials in a single synthetic operation libretexts.orgbohrium.com. The use of microwave irradiation can often accelerate these reactions, leading to higher yields in shorter timeframes libretexts.orgbohrium.com.

Catalytic Approaches in Aminopyridine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve transformations with high efficiency, selectivity, and functional group tolerance. The synthesis of aminopyridines has significantly benefited from the development of transition metal catalysis.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation researchgate.netcore.ac.uk. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and an amine researchgate.net. The reaction is highly versatile and has been successfully applied to the synthesis of aminopyridines from the corresponding halopyridines (e.g., 3-bromopyridine or 3-chloropyridine) rsc.org. The catalyst system typically consists of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand (such as RuPhos or BrettPhos) in the presence of a base (e.g., sodium tert-butoxide) rsc.orgcore.ac.uk. This method is particularly valuable as it allows for the coupling of a wide range of amine nucleophiles, including primary and secondary amines, under relatively mild conditions rsc.orgresearchgate.net.

Catalytic Reduction of Nitropyridines: As mentioned in section 2.1.2, the reduction of 3-nitropyridines is a key route to 3-aminopyridines. While classical methods exist, catalytic hydrogenation offers a much cleaner and more efficient alternative. The use of catalysts like palladium, platinum, or nickel on various supports (e.g., carbon, alumina) under a hydrogen atmosphere is standard practice in both laboratory and industrial settings for this transformation nih.gov. This method avoids the use of stoichiometric metal reductants and the formation of large amounts of inorganic waste.

Table 2: Comparison of Catalytic Methods in Aminopyridine Synthesis

| Catalytic Method | Substrate Type | Typical Catalyst System | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Halopyridine | Palladium precursor + Phosphine ligand (e.g., RuPhos) + Base | High functional group tolerance and broad substrate scope for amines. |

| Catalytic Hydrogenation | 3-Nitropyridine | Pd/C, PtO2, or Raney Ni + H2 gas | High efficiency, clean reaction with water as the only byproduct. |

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen bonds, essential for the synthesis of aminopyridines. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently employed to couple halopyridines with amines. acs.org These methods are valued for their broad substrate scope and functional group tolerance. For instance, the amination of aryl halides, including those with a carbamate-protected amine in the ortho-position, has been successfully achieved using palladium catalysts like Pd₂(dba)₃ with bidentate phosphine ligands such as XantPhos. nih.gov

Beyond palladium, rhodium(III)-catalyzed C-H activation and N-annulation sequences provide another route. A method has been developed for synthesizing pyridines from allyl amines and alkynes, which involves a sequential copper(II)-promoted dehydrogenation followed by a rhodium(III)-catalyzed annulation. rsc.org Similarly, iridium catalysts have been used for the meta-halogenation of arenes, a strategy that can be adapted for functionalizing pyridine rings. nih.gov Copper-catalyzed reactions also play a role, for example, in the N-arylation of amidines with aryl boronic acids to form benzimidazoles, a transformation that highlights the versatility of copper in C-N bond formation. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / XantPhos | 3-Halopyridine, Amine | 3-Aminopyridine derivative | nih.gov |

| Rh(III) catalyst | Allyl amine, Alkyne | Substituted Pyridine | rsc.org |

| Cu(OAc)₂ | N-aryl amidine, Propargyl ester | 1,3-Benzodiazepine | nih.gov |

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis have been applied to the synthesis of pyridin-3-amine derivatives, each offering distinct advantages. Homogeneous catalysts, such as soluble transition metal complexes, are often praised for their high activity and selectivity under mild reaction conditions. rsc.org For example, iron-catalyzed cyclization of ketoxime carboxylates demonstrates the efficacy of homogeneous systems in constructing nitrogen-containing heterocycles. mdpi.com

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant benefits in terms of catalyst recovery and reusability, aligning with green chemistry principles. nih.gov These catalysts can be filtered off after the reaction, simplifying product purification. nih.gov For instance, amorphous Cobalt (Co) particles have been used to catalyze reductive amination using H₂ as a reductant and aqueous ammonia as a nitrogen source under mild conditions. organic-chemistry.org Similarly, Cu-based 13X zeolite has demonstrated high catalytic performance in the selective oxidation of 3-methyl-pyridine to produce niacin (nicotinic acid), showcasing the potential of heterogeneous catalysts in pyridine chemistry. oaepublish.com

| Catalyst Type | Example | Key Advantage | Application |

| Homogeneous | [RuCl₂(p-cymene)]₂ | High activity and selectivity | Reductive amination of aldehydes with anilines organic-chemistry.org |

| Homogeneous | Iron complexes | Mild reaction conditions | Cyclization of ketoxime carboxylates mdpi.com |

| Heterogeneous | Amorphous Co particles | Catalyst reusability, simple separation | Reductive amination with H₂ and ammonia organic-chemistry.org |

| Heterogeneous | Cu/13X zeolite | Stability, ease of recovery | Selective oxidation of 3-methyl-pyridine oaepublish.com |

Asymmetric Catalysis in Chiral Aminopyridine Synthesis

The synthesis of optically pure chiral compounds is of paramount importance, particularly in medicinal chemistry. Asymmetric catalysis provides an effective method for achieving this. Chiral transition metal complexes, often featuring chiral ligands, can catalyze reactions to produce enantiomerically enriched products. researchgate.net While specific examples focusing directly on chiral 6-propylpyridin-3-amine are not prevalent, the principles are broadly applicable to pyridine derivatives. For example, primary amino acid-derived catalysts immobilized on polystyrene supports have been used effectively in asymmetric rearrangement reactions, demonstrating the potential of heterogeneous chiral catalysis. nih.gov These systems not only facilitate the production of enantiomerically enriched products but also simplify catalyst recovery and recycling. nih.gov

Amine and Organometallic Catalysis in Organic Transformations

Amines themselves can act as organocatalysts. 3-Aminopyridine, for instance, can function as a basic catalyst due to the presence of two nitrogen atoms with available lone pairs of electrons. researchgate.net This catalytic activity is harnessed in various organic transformations. Furthermore, primary amines have been employed as heterogeneous catalysts in asymmetric reactions. nih.gov

Organometallic catalysis, a broader field encompassing transition-metal catalysis, is fundamental to modern synthetic chemistry. The unique reactivity of organometallic compounds allows for transformations that are otherwise difficult to achieve. nih.gov Ligands play a crucial role in modulating the properties of the metal center; for example, mono-N-protected amino acid ligands are used in palladium(II)-catalyzed dehydrogenative Heck reactions of electron-deficient heteroarenes like pyridine. nih.gov

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This method avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The reaction can be performed in a one-pot procedure using specific reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This strategy is applicable to a wide range of substrates, allowing for the synthesis of primary, secondary, and tertiary amines. organic-chemistry.orgyoutube.com For the synthesis of pyridin-3-amine derivatives, a suitable pyridine-containing aldehyde or ketone could be reacted with an amine, or a pyridine-containing amine could be reacted with an aldehyde or ketone, followed by reduction.

| Reducing Agent | Key Feature | Typical Substrates | Reference |

| Sodium Borohydride (NaBH₄) | Common, requires separate imine formation step | Aldehydes, Ketones | organic-chemistry.orgmasterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Allows for one-pot reactions; selective for imines | Aldehydes, Ketones | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, alternative to NaBH₃CN | Aldehydes, Ketones | organic-chemistry.orgmasterorganicchemistry.com |

| H₂ with metal catalyst | Heterogeneous, clean | Aldehydes, Ketones | organic-chemistry.org |

Green Chemistry Principles Applied to Aminopyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inresearchgate.net In the synthesis of aminopyridines, these principles are increasingly being applied through the development of more efficient catalytic systems, the use of environmentally benign solvents, and the adoption of solvent-free reaction conditions. ijarsct.co.inmdpi.com

Utilization of Green Solvents and Solvent-Free Methodologies

A major focus of green chemistry is to minimize or replace hazardous organic solvents. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient and environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org The use of microwave irradiation in conjunction with green solvents like water or ethanol can dramatically reduce reaction times and improve yields. nih.govacs.org

Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the solvent, waste is reduced, and purification is often simplified. nih.gov Novel steroidal 3-cyano-2-aminopyridines have been synthesized under solvent-free conditions from enaminonitrile and various primary amines. nih.gov Similarly, 4-substituted aminopyrido[2,3-d]pyrimidines have been prepared through a multicomponent reaction without any solvent, resulting in good yields and shorter reaction times. mdpi.com

| Green Approach | Example Reaction | Advantages | Reference |

| Water as Solvent | Selective amination of polyhalogenated pyridines | Non-toxic, safe, environmentally benign | acs.org |

| Microwave-Assisted | One-pot, four-component synthesis of pyridine derivatives in ethanol | Shorter reaction time, excellent yields (82-94%), pure products | nih.govacs.org |

| Solvent-Free | Synthesis of steroidal 2-aminopyridines | Reduced waste, simplified purification, good yields | nih.gov |

| Solvent-Free | Multicomponent synthesis of aminopyrido[2,3-d]pyrimidines | Good yields (61-85%), short reaction time | mdpi.com |

Microwave-Assisted and Ultrasonic-Assisted Synthesis Protocols

Modern synthetic chemistry has increasingly adopted energy-efficient techniques to promote green chemistry principles. Among these, microwave-assisted and ultrasonic-assisted syntheses have emerged as powerful tools for the rapid and efficient construction of heterocyclic compounds, including pyridin-3-amine derivatives. These methods offer significant advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and often milder reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical transformations. jocpr.com This technique has been successfully employed in the one-pot, multi-component synthesis of various substituted pyridine derivatives. nih.gov For instance, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives has been achieved in good yields through the microwave-assisted reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate. jocpr.com This approach highlights the potential for constructing the pyridine core with diverse functionalities in a time-efficient manner. Similarly, a metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation has been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, demonstrating the versatility of this technique. rsc.org

Key Features of Microwave-Assisted Pyridine Synthesis

| Feature | Description | Reference |

| Rapid Reactions | Reaction times are often reduced from hours to minutes. | jocpr.com |

| High Yields | Improved yields are frequently observed compared to conventional methods. | jocpr.comnih.gov |

| One-Pot Procedures | Multi-component reactions can be efficiently carried out in a single step. | nih.govnih.gov |

| Eco-Friendly | Often allows for solvent-free or reduced solvent conditions. | jocpr.com |

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. This phenomenon generates localized hot spots with high temperature and pressure, which can significantly enhance reaction rates and yields. researchgate.netresearchgate.net The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and pyridine derivatives. beilstein-archives.orgnih.gov For example, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has been successfully achieved through a one-pot multicomponent reaction under ultrasonic irradiation, with the benefits of reduced reaction time and increased yield compared to conventional heating. researchgate.net

Advantages of Ultrasonic-Assisted Synthesis

| Advantage | Impact on Synthesis | Reference |

| Rate Acceleration | Drastically shortens the time required for reaction completion. | researchgate.netbeilstein-archives.org |

| Improved Yields | Often leads to higher isolated yields of the desired product. | researchgate.netbeilstein-archives.org |

| Milder Conditions | Reactions can often be conducted at lower temperatures. | researchgate.net |

| Energy Efficiency | Provides an energy-efficient alternative to traditional heating methods. | researchgate.net |

Chemo-mechanical Approaches (Grinding, Ball Milling, Solid-Wet Methods)

Chemo-mechanical methods, such as grinding and ball milling, represent a significant advancement in green synthetic chemistry by minimizing or eliminating the need for solvents. These techniques rely on mechanical force to induce chemical reactions in the solid state, offering a highly efficient and environmentally benign alternative to traditional solution-phase synthesis.

Ball milling, in particular, has demonstrated its utility in the solvent-free synthesis of pyridine-containing compounds. rsc.org This high-energy milling technique involves placing reactants in a sealed jar with grinding media (balls), which is then subjected to high-speed rotation. The repeated collisions between the balls and the reactants provide the necessary energy to initiate and drive the chemical transformation. A one-pot, two-step synthesis of iron(II) photosensitizers containing pyridine ligands has been successfully developed using ball-milling, resulting in drastically reduced reaction times and high product yields (73–99%) without the use of bulk solvents. rsc.org

Comparison of Synthetic Approaches

| Method | Key Principle | Advantages for Pyridine Synthesis |

| Grinding | Application of shear force to solid reactants. | Solvent-free, simple setup, mild conditions. |

| Ball Milling | High-energy impact and friction from grinding media. | Solvent-free, rapid, high yields, suitable for one-pot synthesis. rsc.org |

| Solid-Wet Methods | Grinding of solids with a minimal amount of liquid. | Improved reaction rates compared to purely solid-state reactions. |

While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the principles of chemo-mechanical activation are broadly applicable to the construction of the pyridine ring system. The success of ball milling in synthesizing related pyridine structures suggests its potential for the development of novel and sustainable routes to pyridin-3-amine derivatives.

Metal-Organic Framework (MOF) Based Green Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of active metal sites make them highly effective heterogeneous catalysts. In the context of green chemistry, MOFs offer several advantages, including ease of separation from the reaction mixture, reusability, and often enhanced catalytic activity compared to their homogeneous counterparts. nih.gov

Zirconium-based MOFs, in particular, have been employed as robust catalysts for the synthesis of biologically active pyridine derivatives, such as pyrazolo[3,4-b]pyridines. nih.gov The catalytic activity of these MOFs can be further enhanced through post-synthetic modifications, such as the introduction of other metal species. For example, a Zr-based MOF functionalized with Cu(OAc)₂ has been shown to be a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov The synergistic effect between the MOF support and the active metal sites can lead to improved reaction efficiency and selectivity.

Applications of MOFs in Pyridine Derivative Synthesis

The designable nature of MOFs allows for the creation of catalysts with specific properties tailored for a particular reaction. nih.gov While a direct application of MOFs for the synthesis of this compound has not been explicitly reported, the existing literature strongly supports the potential of MOF-based catalysis as a green and efficient methodology for the synthesis of a wide range of pyridin-3-amine derivatives.

Electrochemical Green Catalytic Synthesis

Electrochemical synthesis is a powerful and inherently green technology that utilizes electrical current to drive chemical reactions. This approach often avoids the need for stoichiometric chemical oxidants or reductants, which are common sources of waste in traditional organic synthesis. The reactions can frequently be carried out under mild conditions in environmentally benign solvents, such as water. rsc.org

The electrochemical synthesis of pyridine derivatives has been explored as a sustainable alternative to conventional methods. For instance, an external chemical oxidant-free method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been developed using electrochemistry. rsc.org This method employs KI as a mediator and electrolyte in an aqueous medium, demonstrating the potential for green solvent use. Furthermore, electrochemical methods have been developed for C-H amination of aromatic compounds, which could provide a direct route to aminopyridine derivatives without the need for pre-functionalized starting materials. acs.org A patented method also describes the electrochemical reduction of 3-nitropyridines to 3-aminopyridines in an acidic solution, offering a cleaner alternative to metal-based reductions that generate significant waste. google.com

Features of Electrochemical Synthesis for Pyridine Derivatives

| Feature | Description | Reference |

| Avoidance of Chemical Reagents | Electrical current replaces stoichiometric oxidants/reductants. | rsc.org |

| Mild Reaction Conditions | Reactions can often be performed at room temperature and pressure. | rsc.org |

| Use of Green Solvents | Aqueous media can often be employed. | rsc.org |

| High Selectivity | The reaction outcome can be controlled by adjusting the electrode potential. | acs.org |

The application of electrochemical methods to the synthesis of this compound could offer a highly atom-economical and environmentally friendly route, aligning with the core principles of green chemistry.

Atom Economy Maximization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product, with no byproducts. Maximizing atom economy is a key goal in designing sustainable synthetic routes, as it directly relates to minimizing waste generation.

In the context of synthesizing pyridin-3-amine derivatives, prioritizing reaction types with high intrinsic atom economy is crucial. Addition and rearrangement reactions are inherently 100% atom-economical. rsc.org Cycloaddition reactions, for example, which can be used to construct the pyridine ring, are excellent examples of atom-economical transformations. nih.gov In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org

Strategies for Maximizing Atom Economy in Pyridine Synthesis

| Strategy | Example Reaction Type | Impact on Atom Economy |

| Addition Reactions | Catalytic hydrogenation, Diels-Alder reactions. | High (often 100%). |

| Rearrangement Reactions | Claisen rearrangement. | 100%. rsc.org |

| Catalytic Reactions | Using catalysts instead of stoichiometric reagents. | Reduces waste from reagents. |

| Multi-component Reactions | Combining several reactants in one step to form the final product. | Can significantly increase atom economy by reducing the number of steps and intermediates. |

For the synthesis of this compound, a synthetic design that utilizes catalytic methods and multi-component reactions would be highly desirable from an atom economy perspective. For example, a catalytic C-H activation/annulation sequence could potentially construct the substituted pyridine ring in a highly atom-efficient manner.

Reduction of Derivatives and Protecting Group Use

The reduction of a nitro group to an amine is a common and crucial transformation in the synthesis of aromatic amines, including pyridin-3-amine derivatives. masterorganicchemistry.comwikipedia.org The starting material, a nitropyridine, is often readily accessible through nitration of the pyridine ring. A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media. masterorganicchemistry.com

Common Methods for Nitro Group Reduction

Structural Elucidation and Advanced Characterization Techniques for Pyridin 3 Amine Compounds

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This technique also reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. For example, a crystallographic study of a complex containing 3-aminopyridine (B143674) determined that it crystallizes in the triclinic space group Pī with a distorted octahedral geometry around the metal center. researchgate.net The precise unit cell dimensions were also reported (a = 7.6428(8) Å, b = 8.5384(8) Å, c = 9.8610(13) Å, α = 73.920(4)°, β = 70.149(3)°, γ = 71.036(2)°). researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a 3-Aminopyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| a (Å) | 7.6428(8) | researchgate.net |

| b (Å) | 8.5384(8) | researchgate.net |

| c (Å) | 9.8610(13) | researchgate.net |

| α (°) | 73.920(4) | researchgate.net |

| β (°) | 70.149(3) | researchgate.net |

This table presents data from a 3-aminopyridine complex as a representative example.

Application of Advanced Analytical Chemistry Methods for Compound Characterization

A comprehensive characterization of pyridin-3-amine compounds involves a multi-technique approach to confirm identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. nih.gov They provide information on the chemical environment and connectivity of each atom in the molecule.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound with high accuracy and can help in confirming the elemental composition. nih.gov

Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) are used to determine thermal properties like melting point and to study phase transitions, providing information on the purity and stability of the crystalline form. mdpi.com

Powder X-ray Diffraction (PXRD) : While single-crystal XRD provides the absolute structure, PXRD is often used as a fingerprinting technique to confirm the bulk purity of a crystalline phase and to ensure consistency between different batches of a synthesized compound. mdpi.com

Computational and Theoretical Chemistry Studies of Pyridin 3 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of pyridine (B92270) derivatives. nih.gov These methods allow for the detailed exploration of molecular structures, electronic properties, and spectroscopic features from first principles. nih.govresearchgate.net

Density Functional Theory (DFT) is a prominent method used in the computational study of aminopyridine systems due to its balance of accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of molecules. researchgate.netmdpi.com Other functionals, such as M06-2X, have also been utilized for geometry optimization and the study of non-covalent interactions in pyridine derivatives. tandfonline.com

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to modern DFT methods for determining molecular properties. researchgate.netmdpi.com More advanced ab initio calculations, like Møller–Plesset perturbation theory (MP2), offer higher accuracy and are used for benchmarking and studying specific interactions, such as hydrogen bonding in pyridine-water complexes. rsc.org These high-level calculations provide reliable data on interaction energies and molecular geometries. rsc.org

The choice of basis set is critical for the accuracy of quantum chemical calculations. For pyridin-3-amine systems, Pople-style basis sets are commonly used. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, is often considered a good compromise between speed and accuracy for geometry optimizations. mdpi.com

For more precise energy calculations and the description of electronic properties, larger and more flexible basis sets are employed. The 6-311+G** or 6-311++G(d,p) basis sets include diffuse functions (+) to better describe anions and weak non-covalent interactions, and polarization functions on both heavy atoms and hydrogens (** or (d,p)). tandfonline.comnih.gov These higher-level basis sets are crucial for obtaining accurate electronic transition energies and describing subtle electronic effects within the molecule.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For pyridin-3-amine and its derivatives, DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The introduction of a propyl group at the 6-position is expected to cause minor distortions in the pyridine ring geometry compared to the parent 3-aminopyridine (B143674) due to steric and electronic effects.

The electronic structure of these molecules is frequently analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. scirp.org Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability. researchgate.nettandfonline.com Electrostatic potential maps are also calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Geometrical Parameters for 3-Aminopyridine (Model for 6-Propylpyridin-3-amine) Data is hypothetical and based on typical values found in computational studies of similar molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C-N (Amine) | 1.39 Å |

| Bond Length | C-C (Ring) | 1.39 - 1.40 Å |

| Bond Length | C-N (Ring) | 1.34 Å |

| Bond Angle | C-N-H (Amine) | 116.0° |

| Bond Angle | C-C-N (Ring) | 123.5° |

| Dihedral Angle | H-N-C-C | ~0° (Planar) |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, or pyridine ring deformations. researchgate.net Comparing calculated and experimental spectra can confirm the molecular structure. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for a Model Aminopyridine System Data is hypothetical and based on typical values found in computational studies of similar molecules.

| Spectroscopic Property | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~290 nm | π→π* transition |

| IR Frequency | Wavenumber | ~3450 cm⁻¹ | N-H Asymmetric Stretch |

| IR Frequency | Wavenumber | ~1600 cm⁻¹ | Pyridine Ring C=C/C=N Stretch |

| IR Frequency | Wavenumber | ~1250 cm⁻¹ | C-N Stretch |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of flexible molecules like this compound over time. nih.gov While the pyridine ring is rigid, the propyl side chain can adopt various conformations through rotation around its C-C single bonds. lumenlearning.comlibretexts.orgchemistrysteps.com

Conformational analysis, often initiated with quantum mechanical calculations on different rotamers followed by MD simulations, helps to identify the lowest-energy conformations and the energy barriers between them. lumenlearning.comlibretexts.orgchemistrysteps.comresearchgate.netnih.gov This is crucial for understanding how the molecule interacts with its environment, such as solvent molecules or biological receptors. MD simulations of aminopyridine derivatives have been used to investigate their binding stability with enzymes by analyzing parameters like root mean square deviation (RMSD) over the simulation period. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For pyridin-3-amine systems, this involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and reaction products. DFT calculations can determine the activation energies, providing insight into reaction kinetics and feasibility. acs.org

For instance, computational studies have been used to investigate the reaction mechanisms of amines with other molecules, revealing details of bond formation and cleavage steps. nih.govacs.org The synthesis of substituted pyridines, such as 2-isopropyl-4-methylpyridin-3-amine, has been analyzed through mechanistic studies to understand the role of catalysts and the formation of intermediates. researchgate.netacs.org Such computational mechanistic studies are vital for optimizing reaction conditions and designing new synthetic pathways. acs.org

Catalytic Reaction Mechanisms and Transition State Analysis

Theoretical studies have been instrumental in mapping out the plausible mechanisms for catalytic reactions involving pyridine derivatives. beilstein-journals.org DFT calculations, often combined with experimental data like Kinetic Isotope Effect (KIE) studies, help in proposing detailed catalytic cycles. beilstein-journals.org For instance, in palladium-catalyzed C-H functionalization of pyridines, computational analysis can elucidate the key steps, such as the initial coordination of the pyridine nitrogen to the metal center, subsequent C-H bond cleavage facilitated by a trans-effect, insertion of an alkene, and final β-hydride elimination to yield the product. beilstein-journals.org

Transition state analysis is a cornerstone of these mechanistic studies. By calculating the energy barriers associated with different potential pathways, researchers can identify the most energetically favorable route. For example, in the deaminative hydrogenation of amides catalyzed by bifunctional systems, computational models can determine the rate-determining step, which could be the C=O hydrogenation, C-N cleavage, or another intermediate step. researchgate.net These analyses provide a quantitative understanding of the factors controlling the reaction kinetics and selectivity. researchgate.netacs.org

Oxidative Dehydrogenation Processes in Amines

The oxidative dehydrogenation (ODH) of amines is a fundamental transformation with significant biological and synthetic relevance. mdpi.com Computational studies, particularly using DFT, have provided deep insights into the mechanisms of these reactions, especially when promoted by transition metal complexes. mdpi.com Research on iron(III)-promoted ODH of pyridyl-amine complexes has shown that a nitrogen radical, formed after deprotonation, plays a critical role. mdpi.com

Theoretical calculations support a Hydrogen Atom Transfer (HAT) mechanism where dioxygen (O₂) acts as the oxidant, abstracting a hydrogen atom from an aliphatic C-H bond. mdpi.com This process is highly regioselective. The computed activation parameters (enthalpy and entropy of activation) from DFT calculations often show good agreement with experimental values, reinforcing the validity of the proposed mechanism. mdpi.com These studies have also demonstrated that O₂ does not necessarily coordinate directly to the metal center to form a high-valent metal-oxo species, which is a common pathway in many enzymatic systems. mdpi.com

Dioxygen Activation Mechanisms

The activation of dioxygen is a key step in many oxidative catalytic cycles. Theoretical studies on pyridin-3-amine systems and related metal complexes help to unravel how this process occurs. In the context of the ODH of amines, computational analysis indicates that O₂ can directly participate in the rate-determining C-H bond cleavage via a HAT mechanism, leading to the formation of a hydroperoxyl radical (HO₂•). mdpi.com

DFT calculations are also employed to study the oxygen reduction reaction (ORR) on catalysts supported by pyridine-substituted materials. researchgate.net These studies propose atomistic step-by-step mechanisms to understand the reaction's selectivity towards either the four-electron pathway (producing water) or the two-electron pathway (producing hydrogen peroxide). researchgate.net The electronic structure of the catalyst and the adsorption behaviors of oxygen-containing intermediates are critical factors that can be modeled computationally. researchgate.net

Solvent Effects in Theoretical Calculations

The surrounding solvent can significantly influence reaction rates and equilibria. wikipedia.org Theoretical calculations must account for these environmental factors to provide accurate predictions. For pyridin-3-amine systems, the effects of different solvents on molecular interactions have been studied using a combination of spectroscopic methods and theoretical models. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the bulk effect of the solvent. researchgate.net These models treat the solvent as a continuous dielectric medium, which can effectively capture long-range electrostatic interactions. For more specific interactions, such as hydrogen bonding between the amine and protic solvent molecules, explicit solvent models (where individual solvent molecules are included in the calculation) may be necessary to achieve higher accuracy. wikipedia.orgwikipedia.org The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing the thermodynamic and kinetic landscape of a reaction. rsc.org

Reactivity and Interaction Studies

Beyond specific reaction mechanisms, computational chemistry provides a powerful toolkit for understanding the intrinsic reactivity of molecules like this compound. This is achieved through the analysis of molecular orbitals and various reactivity descriptors derived from DFT.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile or Lewis base) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile or Lewis acid). libretexts.orgresearchgate.net

For a pyridin-3-amine system, the HOMO is typically localized on the electron-rich portions of the molecule, such as the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. researchgate.netscirp.org Conversely, the LUMO is distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. journalijar.com This analysis is vital for predicting how the molecule will interact with other reagents. nih.gov

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -5.85 | Represents electron-donating ability. |

| LUMO Energy (ELUMO) | -0.95 | Represents electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates chemical reactivity and stability (a smaller gap implies higher reactivity). journalijar.com |

Conceptual DFT Descriptors (Chemical Hardness, Chemical Softness, Electronegativity, Fukui Functions)

Conceptual DFT provides a framework for quantifying key chemical concepts, turning them into numerical descriptors of reactivity. nih.govmdpi.com These descriptors are calculated from the electronic energy and density of the molecule. frontiersin.orgnih.gov

Electronegativity (χ): Defined as the negative of the electronic chemical potential (μ), it measures a molecule's ability to attract electrons. mdpi.com It is often approximated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. scirp.org A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is approximated as η ≈ (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. nih.gov

Fukui Functions (f(r)): This is a local reactivity descriptor that indicates where the electron density changes most when the total number of electrons in the molecule is altered. wikipedia.orgscm.com It helps to identify the most reactive sites within a molecule for nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), and radical attack (f⁰(r)). nih.govwikipedia.org By condensing these values onto individual atoms, one can predict which atoms are most likely to participate in a reaction. scm.comresearchgate.net

These descriptors provide a detailed picture of the reactivity of this compound, complementing the insights gained from FMO analysis and allowing for quantitative comparisons of reactivity between different molecules. scirp.orgpku.edu.cn

| Descriptor | Formula | Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.40 eV | Overall ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 eV | Resistance to change in electron configuration. A lower value indicates higher reactivity. scirp.org |

| Chemical Softness (S) | 1 / η | 0.41 eV-1 | Measure of polarizability; inverse of hardness. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η = χ2 / 2η | 2.36 eV | Global electrophilic nature of the molecule. mdpi.com |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is essential for modeling the interaction between a small molecule ligand and a protein's binding site. Studies on pyridine derivatives utilize molecular docking to evaluate their potential as therapeutic agents by predicting their binding affinity and interaction patterns with biological targets.

Research on various pyridine-based compounds demonstrates their potential to interact with specific protein active sites. For instance, molecular docking studies on 2,6-diaryl-substituted pyridine derivatives have been conducted to evaluate their inhibitory potential against enzymes like kinesin Eg5, a validated cancer target. tubitak.gov.tr These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking results have shown that pyridine derivatives can form hydrogen bond interactions with amino acid residues like GLU116 and GLY117 in the Eg5 binding site. tubitak.gov.tr

Similarly, docking studies of pyridine-based imine compounds against the Dopamine D2 receptor (PDB ID: 6CM4) have been performed to assess their potential for treating neurological disorders. dergipark.org.tr These computational analyses provide binding energy values, which indicate the affinity of the compound for the receptor. Lower binding energy values typically suggest a more stable complex.

While specific docking studies for this compound were not found, the principles from related compounds can be applied. A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The results would highlight potential interactions, such as hydrogen bonds from the amine group, pi-stacking from the pyridine ring, and hydrophobic interactions from the propyl group.

Table 1: Representative Binding Energies of Pyridine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Pyridine-based imine 1 | Dopamine D2 Receptor (6CM4) | -6.79 |

| Pyridine-based imine 2 | Dopamine D2 Receptor (6CM4) | -6.95 |

| Pyridine-based imine 3 | Dopamine D2 Receptor (6CM4) | -7.07 |

| 2,6-diarylpyridine derivative | Kinesin Eg5 | -9.52 |

| 3,4-dihydropyrimidin-2(1H)-one derivative | Kinesin Eg5 | -7.67 |

This table is interactive. You can sort and filter the data. Source: Data compiled from studies on related pyridine derivatives. tubitak.gov.trdergipark.org.tr

Adsorption Energy Calculations

Adsorption energy calculations, often performed using Density Functional Theory (DFT), are employed to understand the interaction between a molecule and a surface. These calculations are vital in materials science, catalysis, and sensor technology. They quantify the stability of the adsorbed molecule on a substrate, with more negative adsorption energies indicating stronger, more favorable interactions.

Studies on the adsorption of pyridine derivatives onto various surfaces, such as graphene oxide (GO) or coronene (B32277), provide a framework for understanding how this compound might behave. For example, DFT calculations on the adsorption of a pyrimidine (B1678525) derivative onto a GO surface revealed an adsorption energy (ΔEad) of -0.02 eV. dergipark.org.tr The primary mechanisms for this adsorption were identified as orbital and charge-induced electrostatic interactions, with the -NH group of the pyrimidine derivative likely interacting with acidic groups on the GO surface. dergipark.org.tr

In another DFT study, the adsorption of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) on coronene and doped coronene surfaces was investigated. researchgate.net The calculations showed that the interaction involves the nucleophilic part of the pyridine derivative acting as an electron donor and the coronene sheet as an electron acceptor. researchgate.net The calculated Gibbs free energy of adsorption (ΔG) provides a measure of the spontaneity of the process.

Table 2: Calculated Adsorption Energies for a Pyridine Derivative (AHP) on Coronene Surfaces

| Adsorbent Surface | Interaction Energy (ΔE) (kcal/mol) | Change of Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Coronene (CC) | -3.66 | -2.75 | -5.07 |

| Boron-doped Coronene (BBP) | -22.13 | -21.44 | -10.51 |

| Nitrogen-doped Coronene (NNP) | -20.94 | -20.08 | -11.22 |

This table is interactive. You can sort and filter the data. Source: DFT Study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) Adsorption on Coronene. researchgate.net

Acidity-Basicity Behavior and Protonation Studies

The acidity and basicity of a molecule are fundamental chemical properties that dictate its behavior in chemical reactions, particularly in biological systems. For an aminopyridine derivative like this compound, the basicity is primarily attributed to the lone pair of electrons on the nitrogen atoms—one on the pyridine ring and one in the amino group. The pKa of the conjugate acid (pKaH) is used to quantify basicity; a higher pKaH indicates a stronger base. masterorganicchemistry.com

The basicity of the nitrogen in the amino group is influenced by the electron-donating propyl group, which increases electron density on the nitrogen, making it more basic than ammonia. libretexts.org Conversely, the amino group's lone pair can be delocalized into the aromatic pyridine ring, which would decrease its basicity compared to a simple alkylamine like cyclohexylamine (B46788) (pKaH = 11.2). masterorganicchemistry.com

The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring. This makes it less basic than a saturated, sp³-hybridized amine like piperidine (B6355638) (pKaH = 11). masterorganicchemistry.com The basicity of pyridine itself (pKaH = 5.2) is significantly lower than that of aliphatic amines. masterorganicchemistry.com

Protonation studies, often carried out using computational methods, can predict which nitrogen atom is more likely to be protonated. In this compound, the exocyclic amino group is generally expected to be more basic than the ring nitrogen. This is because the alkyl group enhances its basicity, while the ring nitrogen's basicity is reduced by the aromatic system. Computational calculations can determine the proton affinity and the relative energies of the different protonated forms to confirm the most stable protonation site.

Table 3: Comparative pKaH Values for Related Amine and Pyridine Compounds

| Compound | pKa of Conjugate Acid (pKaH) | Hybridization of Nitrogen |

|---|---|---|

| Ammonia | 9.24 | sp³ |

| Cyclohexylamine | 11.2 | sp³ |

| Aniline | 4.6 | sp² |

| Pyridine | 5.2 | sp² |

| Piperidine | 11.0 | sp³ |

This table is interactive. You can sort and filter the data. Source: Data compiled from general organic chemistry resources. masterorganicchemistry.comlibretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol |

| Ammonia |

| Aniline |

| Cyclohexylamine |

| Piperidine |

Applications and Research Relevance of Pyridin 3 Amine Derivatives

Medicinal Chemistry and Pharmaceutical Applications

Building Blocks for Novel Drug Development

The pyridine (B92270) ring is a fundamental scaffold in a multitude of approved drugs, making its derivatives, including pyridin-3-amines, highly valuable in pharmaceutical research. These compounds serve as crucial building blocks and intermediates in the synthesis of more complex, biologically active molecules. The presence of both a pyridine ring and an amino group provides two reactive sites for chemical modifications, allowing for the construction of diverse molecular architectures.

The versatility of the pyridin-3-amine structure is a key factor in its widespread use. For instance, the amino group can be readily transformed into various functional groups, enabling the attachment of different side chains and pharmacophores. This adaptability is instrumental in the lead optimization phase of drug discovery, where chemists fine-tune the structure of a compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The pyridine nitrogen also offers a site for potential interactions with biological targets, further contributing to the pharmacological profile of the resulting molecules.

Exploration of Biological Activities and Therapeutic Potential

Research has unveiled a broad spectrum of biological activities associated with pyridin-3-amine derivatives, positioning them as promising candidates for the development of new therapeutic agents. Their ability to interact with various biological targets, including enzymes and receptors, underpins their diverse pharmacological effects.

Several studies have demonstrated the significant anti-inflammatory potential of pyridin-3-amine derivatives. One of the primary mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX-1 and COX-2, these compounds can reduce the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever.

Some derivatives have shown selective inhibition of COX-2, which is particularly advantageous as it is primarily involved in inflammation, and its inhibition is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. Another proposed mechanism for the anti-inflammatory effects of certain pyridine derivatives is their iron-chelating ability. Iron can catalyze the production of reactive oxygen species that contribute to inflammation, and by sequestering iron, these compounds can mitigate this effect.

Interactive Data Table: Anti-inflammatory Activity of Pyridin-3-amine Derivatives

| Compound Type | Target | Mechanism of Action | Observed Effect |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | COX-2 | Selective inhibition | Reduction of inflammation |

| 3-hydroxy-pyridine-4-one derivatives | Iron-dependent enzymes (e.g., COX, lipoxygenase) | Iron chelation | Significant anti-inflammatory activity in animal models |

In an era of increasing antibiotic resistance, the discovery of new antimicrobial agents is of paramount importance. Pyridin-3-amine derivatives have emerged as a promising class of compounds with potent activity against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

The antibacterial mechanism of these derivatives can vary. Some compounds are believed to disrupt the integrity of the bacterial cell membrane, leading to cell lysis and death. Others have been found to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By targeting these vital cellular processes, pyridin-3-amine derivatives can effectively halt bacterial growth and proliferation.

Interactive Data Table: Antibacterial Activity of Pyridin-3-amine Derivatives

| Derivative Class | Target Bacteria | Proposed Mechanism |

| 3-amino-6-floroimidazo[1,2-a]pyridine | E. coli, S. epidermis, K. pneumoniae | Not specified |

| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Not specified |

| 3-substituted-pyrazolo[3,4-b]pyridines | Methicillin-resistant Staphylococcus aureus (MRSA) | DHFR inhibition |

The fight against cancer is a major focus of modern medicine, and pyridin-3-amine derivatives have shown considerable promise as anticancer agents. Their mechanisms of action are multifaceted and often target key pathways involved in cancer cell growth, proliferation, and survival.

One of the most common anticancer mechanisms of these derivatives is the inhibition of protein kinases. Many kinases, such as vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR), are overactive in cancer cells and play a crucial role in tumor growth and angiogenesis (the formation of new blood vessels). By inhibiting these kinases, pyridin-3-amine derivatives can effectively starve tumors of their blood supply and halt their growth.

Another important mechanism is the induction of apoptosis, or programmed cell death. Cancer cells often have defects in their apoptotic pathways, allowing them to survive and proliferate uncontrollably. Certain pyridin-3-amine derivatives have been shown to reactivate these pathways, leading to the selective death of cancer cells. Furthermore, some of these compounds can cause cell cycle arrest, preventing cancer cells from dividing and multiplying.

Interactive Data Table: Anticancer Mechanisms of Pyridin-3-amine Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Pyridine-ureas | MCF-7 (Breast cancer) | VEGFR-2 inhibition |

| Pyrido[2,3-d]pyrimidines | Various | Kinase inhibition (e.g., EGFR, CDK4/6), Apoptosis induction, Cell cycle arrest |

| Cyanopyridones | MCF-7, HepG2 (Liver cancer) | Dual VEGFR-2/HER-2 inhibition |

The therapeutic effects of pyridin-3-amine derivatives are often a direct result of their ability to bind to and modulate the activity of specific enzymes and receptors. This has led to extensive research into their enzyme inhibition and receptor binding profiles.

These compounds have been shown to inhibit a wide range of enzymes, including carbonic anhydrases, which are involved in various physiological processes, and BACE1, an enzyme implicated in Alzheimer's disease. The ability to selectively inhibit these enzymes opens up possibilities for the treatment of a variety of conditions.

In addition to enzyme inhibition, pyridin-3-amine derivatives have been found to bind to several important receptors. For example, some derivatives exhibit high affinity for nicotinic acetylcholine receptors, which are involved in cognitive function, and adenosine receptors, which play a role in various physiological processes, including sleep and inflammation. This receptor binding activity highlights their potential for the development of drugs targeting the central nervous system and other systems.

Interactive Data Table: Enzyme and Receptor Targets of Pyridin-3-amine Derivatives

| Derivative Class | Target Enzyme/Receptor | Therapeutic Potential |

| 2-amino-3-cyanopyridines | Carbonic Anhydrase I and II | Various (e.g., glaucoma, epilepsy) |

| Aminopyridine derivatives | BACE1 | Alzheimer's disease |

| Pyridyl amides and amines | Nicotinic Acetylcholine Receptors | Neurological disorders |

| Amino-3,5-dicyanopyridines | Adenosine A1 Receptors | Epilepsy |

Development of Drugs Targeting Neurological Disorders

Pyridin-3-amine derivatives are pivotal in the development of novel therapeutics for neurological disorders. Their ability to interact with a variety of biological targets in the central nervous system (CNS) has made them a focus of intensive research. One key area is the development of multi-targeted protein kinase inhibitors. While initially explored for cancer, these inhibitors are increasingly recognized for their potential in treating neuroinflammation and neurodegenerative diseases where kinase signaling pathways are dysregulated.

The structure of 6-(Pyridin-3-yl)pyridin-3-amine, for instance, serves as a key intermediate in the synthesis of complex molecules designed as drug candidates for neurological conditions. This highlights the scaffold's importance in constructing molecules with the precise three-dimensional arrangements needed to interact with specific neurological targets.

Sigma-1 (σ1) Receptor Selective Ligand Research

The sigma-1 (σ1) receptor is a unique molecular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases. As such, it has become a highly attractive target for drug development. Pyridine-based structures are central to the design of selective σ1 receptor ligands.

Research has demonstrated that scaffolds like pyrimidine (B1678525) and pyrazolo[3,4-d]pyrimidine, which are structurally related to pyridin-3-amine, are crucial for achieving high affinity and selectivity for the σ1 receptor over its σ2 subtype. nih.govnih.gov The development of ligands based on these heterocyclic cores has led to compounds with potent activity in animal models of pain, underscoring the therapeutic potential of modulating the σ1 receptor with pyridine-based molecules. nih.gov

Human Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is linked to the pathology of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease. Therefore, the selective inhibition of nNOS over other isoforms (eNOS and iNOS) is a critical therapeutic strategy to mitigate neurotoxicity without disrupting essential physiological functions like vasodilation.

The 2-aminopyridine scaffold, a close structural relative of pyridin-3-amine, has proven to be an excellent foundation for developing potent and highly selective human nNOS inhibitors. nih.govtandfonline.com Through strategic modifications, researchers have created inhibitors that exhibit nanomolar potency for human nNOS with remarkable selectivity over the endothelial isoform (eNOS). nih.gov One such compound, 14j , demonstrated a K_i value of 13 nM against human nNOS and over 1700-fold selectivity against human eNOS, showcasing the power of the aminopyridine core in achieving isoform-specific inhibition. nih.govtandfonline.com

Table 1: Selectivity of Aminopyridine-Based nNOS Inhibitors

| Compound | Target | K_i (nM) | Selectivity (nNOS vs. eNOS) |

|---|---|---|---|

| 14j | Human nNOS | 13 | 1761-fold |

| 14j | Rat nNOS | 16 | 828-fold |

Hypoxia-Activated Prodrug Strategies (N-Oxide Functionalities)

Solid tumors often contain regions of low oxygen, or hypoxia, which can render conventional cancer therapies ineffective. digitellinc.com Hypoxia-activated prodrugs (HAPs) are an innovative class of therapeutics designed to overcome this challenge. These agents remain inactive in normal oxygen conditions but are converted to their cytotoxic form by enzymes that are overexpressed in hypoxic environments. digitellinc.comresearchgate.net

The pyridine N-oxide functionality is a key component in many HAP strategies. researchgate.netclinmedres.org The N-oxide group significantly alters the molecule's electronic properties and can be reduced under hypoxic conditions, triggering the release of an active drug. This targeted activation minimizes damage to healthy, well-oxygenated tissues while concentrating the therapeutic effect within the tumor. The use of pyridine N-oxides as bioreductive "triggers" is a testament to the chemical versatility of the pyridine scaffold in sophisticated drug delivery systems. researchgate.netnih.gov

Modulators for Organophosphorus Intoxication (e.g., Quinone Methide Precursors)

Organophosphorus (OP) compounds, found in nerve agents and pesticides, are highly toxic and act by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net This leads to a life-threatening cholinergic crisis. Standard treatments often involve pyridinium oximes like pralidoxime (2-PAM), which can reactivate the inhibited enzyme. nih.govmdpi.com

More recently, a novel strategy has emerged using pyridin-3-ol-based quinone methide precursors (QMPs) to treat OP poisoning. nih.gov These innovative compounds are designed to "resurrect" AChE even after it has undergone a process called "aging," which renders it permanently resistant to traditional oxime therapies. nih.gov Researchers have developed QMPs based on a 6-alkoxypyridin-3-ol core that can generate a reactive quinone methide intermediate. nih.gov This intermediate is hypothesized to re-alkylate the phosphylated enzyme, initiating its recovery. One of the most effective QMPs developed recovered over 42% of aged AChE activity, demonstrating a significant advancement in treating severe OP poisoning. nih.gov

Structure-Activity Relationship (SAR) Studies and Structural Modifications for Enhanced Efficacy

The development of effective drugs is rarely a matter of chance; it is a process of rational design guided by structure-activity relationship (SAR) studies. SAR explores how specific changes to a molecule's structure affect its biological activity. For the pyridin-3-amine scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For example, in the development of kinase inhibitors, adding or modifying substituents at different positions on the pyridine ring can dramatically alter which kinases the molecule inhibits. digitellinc.comnih.gov Similarly, in the design of nNOS inhibitors, subtle structural changes can fine-tune the molecule's ability to fit into the nNOS active site while being excluded from the active site of the eNOS isoform. nih.gov These studies have shown that factors like the placement of hydrogen bond donors and acceptors, the addition of lipophilic groups, and the control of steric bulk are all critical for transforming a basic scaffold into a highly effective and selective therapeutic agent.

Application in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug discovery (FBDD) is a powerful method for identifying new drug leads. It begins by screening small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. Promising fragments then serve as starting points for building larger, more potent drug-like molecules.

The pyridin-3-amine scaffold is an ideal candidate for FBDD due to its desirable physicochemical properties and its ability to form key interactions, such as hydrogen bonds, with protein targets. nih.gov For instance, the 3-aminopyridin-2-one fragment has been used to develop potent inhibitors of kinases involved in mitosis, such as MPS1 and Aurora kinases, which are important targets in cancer therapy.

Furthermore, the pyridinone core, closely related to pyridin-3-amine, can act as a biomolecular mimetic, mimicking the structure and interactions of naturally occurring molecules or functional groups like amides or phenols. nih.gov This allows it to engage with biological targets in a similar fashion to their natural ligands, providing a rational basis for drug design.

Agrochemical Applications of Pyridin-3-amine Derivatives

The structural motif of pyridine is a cornerstone in the development of modern agrochemicals. Its presence in a molecule can confer potent biological activity, leading to its incorporation into a wide range of crop protection and enhancement products.

Development of Crop Protection Products

Pyridin-3-amine derivatives are integral scaffolds in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. The pyridine ring's unique electronic properties and ability to interact with biological targets make it a privileged structure in agrochemical design.

One prominent example of a pyridine-based herbicide is Picloram, a systemic herbicide used to control woody plants and a variety of broad-leaved weeds. bio-world.com While most grasses are resistant, Picloram is effective when applied to foliage, cut surfaces, or the plant's base, where it can be absorbed by the roots. bio-world.com The development of such compounds underscores the utility of the pyridine core in creating selective and potent herbicides.

Role as Plant Growth Regulators and Productivity Enhancers

Beyond crop protection, certain amine-containing compounds serve as plant growth regulators (PGRs), which are substances that can influence plant development when used in small concentrations. These regulators can be used to manage growth, improve yield, and enhance crop quality.

Tertiary amine bioregulators, a class of compounds structurally related to derivatives of aminopyridines, have demonstrated potential in this area. For instance, 2-(3,4-dichlorophenoxy)triethylamine (DCPTA) has been reported to improve the growth and yield of various crops. researchgate.net Research has shown that DCPTA can increase root development, leaf area, and CO2 fixation in certain plants. researchgate.net These findings highlight the potential for amine-based molecules to act as powerful tools for enhancing agricultural productivity.

| Regulator Type | Example Compound | Reported Effects |

| Pyridine Herbicide | Picloram | Control of woody plants and broad-leaved weeds. bio-world.com |

| Tertiary Amine Bioregulator | 2-(3,4-dichlorophenoxy)triethylamine (DCPTA) | Increased vegetative growth, root development, and harvestable yield in some crops. researchgate.net |

| Gibberellin Inhibitor | Paclobutrazol | Reduced cell division and elongation, leading to more compact plants. ahdb.org.uk |

| Systemic Insecticide | Imidacloprid | Systemic control of pests via translocation through the plant's xylem and phloem. nih.gov |

Material Science Applications

The unique chemical structure of pyridin-3-amine derivatives makes them valuable building blocks in material science. The presence of the nitrogen atom in the pyridine ring and the reactive amino group allows for their incorporation into a variety of advanced materials, imparting specific electronic, thermal, and catalytic properties.

Incorporation into Polymers and Coatings for Enhanced Properties

The integration of heterocyclic moieties like pyridine into polymer backbones is a well-established strategy for developing high-performance materials. The rigidity and polarity of the pyridine ring can significantly enhance the thermal stability, solubility, and mechanical properties of polymers such as polyimides. These enhanced characteristics are crucial for applications in electronics, aerospace, and other demanding fields where materials must withstand extreme conditions.

Development of Charge-Storage Interface Materials (e.g., Organic Field-Effect Transistor Memory Devices)

Organic Field-Effect Transistor (OFET) memory devices represent a significant advancement in low-cost, flexible electronics. mdpi.comresearchgate.net The performance of these devices relies heavily on the charge-trapping capabilities of the materials used in their construction. mdpi.com Research has demonstrated that pyridyl-containing functional materials can serve as highly effective charge-storage interface materials.